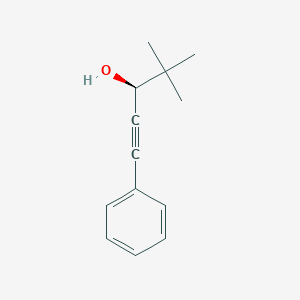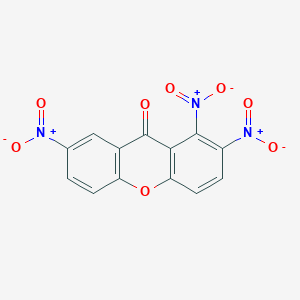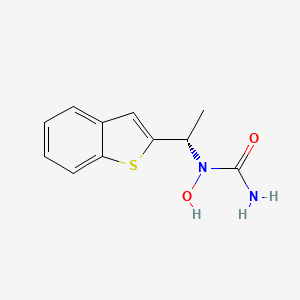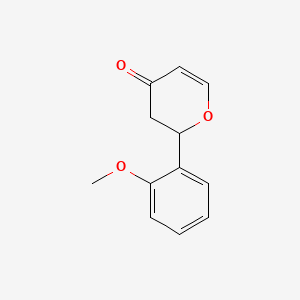![molecular formula C6H10N2S5 B12565673 Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- CAS No. 194918-42-8](/img/structure/B12565673.png)
Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two ethanethiol groups attached to a 1,3,4-thiadiazole ring through sulfur atoms
Métodos De Preparación
The synthesis of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- can be compared with other thiadiazole derivatives such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and antifungal activities.
1,3,4-Thiadiazole-2,5-dithiol: Used as a precursor in the synthesis of various thiadiazole derivatives.
4,5-Dimethyl-1,3,4-thiadiazole: Exhibits potential anticancer properties.
The uniqueness of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- lies in its dual thiol groups, which enhance its reactivity and potential biological activities compared to other thiadiazole derivatives.
Propiedades
Número CAS |
194918-42-8 |
|---|---|
Fórmula molecular |
C6H10N2S5 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
2-[[5-(2-sulfanylethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanethiol |
InChI |
InChI=1S/C6H10N2S5/c9-1-3-11-5-7-8-6(13-5)12-4-2-10/h9-10H,1-4H2 |
Clave InChI |
ZGEZPERACLIYJL-UHFFFAOYSA-N |
SMILES canónico |
C(CSC1=NN=C(S1)SCCS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane](/img/structure/B12565590.png)
![1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione](/img/structure/B12565591.png)

![6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)
![2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)](/img/structure/B12565608.png)

![4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid](/img/structure/B12565622.png)

![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12565635.png)


![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)
